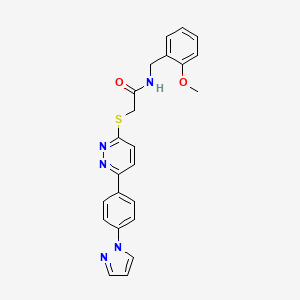

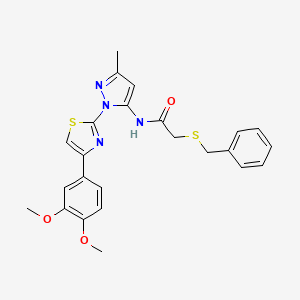

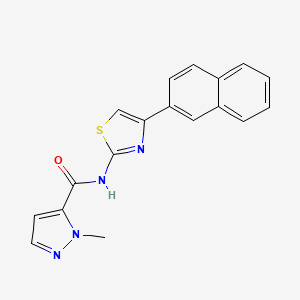

![molecular formula C23H26N4O3S B3200992 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide CAS No. 1019096-74-2](/img/structure/B3200992.png)

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

説明

The compound “N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a cyclohexylpropanamide group .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized via condensation methods . For instance, benzo[d][1,3]dioxol-5-yl derivatives have been prepared using piperonal and NaHSe in the presence of piperidine hydrochloride .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group are not coplanar, with a dihedral angle of 53.5 .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have shown potent growth inhibition properties against various human cancer cell lines .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide, also known as N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-cyclohexylpropanamide:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure disrupts microbial cell walls and inhibits essential enzymes, making it effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

The compound has been studied for its neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Antioxidant Activity

This compound has demonstrated strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be used in the development of supplements or pharmaceuticals aimed at enhancing overall health .

Antiviral Potential

Preliminary studies suggest that the compound may have antiviral properties, particularly against viruses that rely on specific enzymatic pathways for replication. Its ability to inhibit these enzymes could make it a valuable tool in the fight against viral infections .

Analgesic Properties

The compound has been evaluated for its analgesic (pain-relieving) effects. It interacts with pain receptors and modulates pain signaling pathways, providing relief from chronic pain conditions without the side effects associated with traditional painkillers .

Antidiabetic Applications

Research has shown that this compound can improve insulin sensitivity and regulate blood glucose levels. Its mechanism involves modulating key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes .

将来の方向性

The compound and its derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also explore its potential applications in other fields.

作用機序

Target of Action

Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities . They have been used in the design of anticancer agents, with targets often including proteins involved in cell cycle regulation and apoptosis .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given the reported anticancer activity of similar compounds, it is likely that the compound affects pathways related to cell cycle regulation and apoptosis . Disruption of these pathways can lead to halted cell growth and induced cell death, contributing to the compound’s potential anticancer effects.

Pharmacokinetics

1,3-benzodioxole compounds are known to regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body .

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . These effects suggest that the compound may have potential as an anticancer agent.

特性

IUPAC Name |

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-cyclohexylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h8-9,11-13,16H,2-7,10,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPZEUBMORYTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCC2CCCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

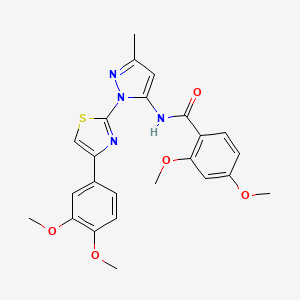

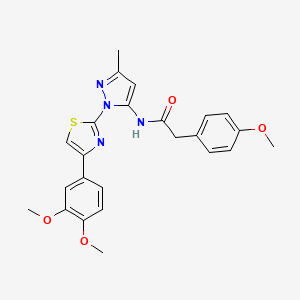

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide](/img/structure/B3200970.png)

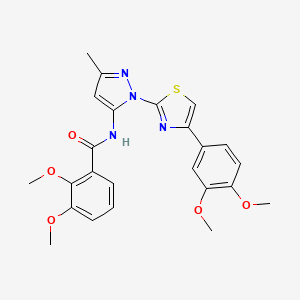

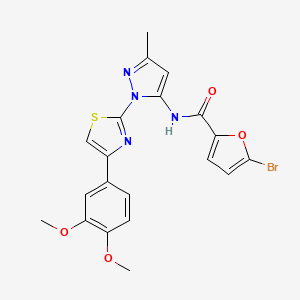

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B3200974.png)

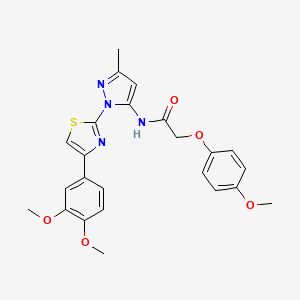

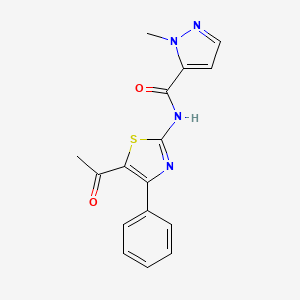

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B3200982.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B3200986.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3201006.png)